
1,3,7-Trimethyluric acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Formation
Chemical Structure:
- Formula: CHNO
- Molecular Weight: 210.19 g/mol
- CAS Number: 5415-44-1
TMU is primarily formed through the hydroxylation of caffeine via cytochrome P450 enzymes. The metabolic pathway involves the oxidation of caffeine to produce various metabolites, including TMU as a final product in the presence of free radicals .
Pharmacological Applications
1. Metabolite in Drug Metabolism:
TMU is recognized as a significant metabolite in the metabolism of caffeine and theophylline. Studies have demonstrated that its formation varies across different strains of rats, indicating genetic factors influencing drug metabolism . For example, Dark Agouti rats exhibit higher levels of TMU formation compared to Wistar rats during caffeine metabolism.
2. Role in Cyclic Nucleotide Phosphodiesterase Inhibition:
TMU has been studied for its potential to inhibit cyclic nucleotide phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play essential roles in various physiological processes .
Toxicological Studies
1. Toxicological Effects:
Research has indicated that TMU can serve as a biomarker for caffeine toxicity. Elevated levels of TMU in biological samples may correlate with adverse effects associated with excessive caffeine consumption . A study highlighted that the pharmacokinetics of theophylline, another xanthine derivative, can be significantly altered by the presence of TMU, potentially affecting therapeutic outcomes .
Case Studies
1. Strain Differences in Metabolism:
A study observed strain-dependent differences in the formation of TMU during caffeine metabolism in rats. The results indicated that male Dark Agouti rats had a higher maximum velocity (Vmax) for C-8 hydroxylation than Wistar rats, suggesting genetic variations affect metabolic pathways .
2. Herb-Drug Interactions:
Another case study investigated the interaction between decursin (a traditional herbal remedy) and theophylline, revealing that TMU levels were significantly affected by decursin pretreatment. This highlights the importance of understanding herb-drug interactions in clinical settings to avoid therapeutic failures or increased toxicity .
Data Tables
Wirkmechanismus
Target of Action
1,3,7-Trimethyluric acid, also referred to as trimethyluric acid and 8-oxy-caffeine, is a purine alkaloid . It is a minor metabolite of caffeine in humans . The primary targets of this compound are the enzymes that metabolize caffeine into this compound in humans, which include CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 .
Mode of Action
The compound interacts with its targets, the aforementioned enzymes, to metabolize caffeine into this compound . This interaction results in the conversion of caffeine, a stimulant, into a different compound with its own unique properties.
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the caffeine metabolic pathway . In this pathway, caffeine is metabolized by the enzymes CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 into this compound .
Pharmacokinetics
It is known that it is a metabolite of caffeine, which is rapidly absorbed and distributed throughout the body
Result of Action
As an antioxidant, this compound has shown an ability to scavenge hydroxyl radicals . It also has protective potential against lipid peroxidation in erythrocyte membranes .
Biochemische Analyse
Biochemical Properties
1,3,7-Trimethyluric acid plays a role in various biochemical reactions. It is formed from caffeine by the action of cytochrome P450 enzymes, specifically CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes metabolize caffeine into this compound, which can then participate in further biochemical reactions. For instance, this compound scavenges hydroxyl radicals and inhibits lipid peroxidation in isolated human erythrocyte membranes . This indicates its potential role in protecting cells from oxidative damage.
Cellular Effects
This compound influences various cellular processes. It has been shown to scavenge hydroxyl radicals, which can protect cells from oxidative stress . Additionally, it inhibits lipid peroxidation, which is a process that can damage cell membranes and lead to cell death . These effects suggest that this compound may play a protective role in cells, particularly in conditions of oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and scavenges hydroxyl radicals, thereby reducing oxidative stress . Additionally, it inhibits lipid peroxidation, which helps maintain the integrity of cell membranes . These actions are likely mediated by its interactions with various biomolecules, including enzymes and proteins involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a high melting point of 300°C . Its long-term effects on cellular function have not been extensively studied.
Metabolic Pathways
This compound is involved in the metabolism of caffeine. It is formed from caffeine by the action of cytochrome P450 enzymes, including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4 . These enzymes convert caffeine into this compound, which can then participate in further metabolic reactions. The compound is also involved in the degradation of caffeine, ultimately leading to the formation of other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It is relatively insoluble in water but can dissolve in organic solvents such as chloroform and ethanol . This suggests that it may be transported within cells by binding to specific transporters or proteins that facilitate its movement through the cell membrane.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It has been shown to localize in the nucleus and cytoplasm of cells . This localization may be directed by specific targeting signals or post-translational modifications that guide the compound to these compartments. The presence of this compound in the nucleus and cytoplasm suggests that it may play a role in regulating gene expression and other nuclear processes.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
1,3,7-Trimethyluric Acid kann aus Koffein durch Oxidation synthetisiert werden. Die Oxidation von Koffein kann mit Permanganat-Ionen in Perchlorsäure oder Schwefelsäure durchgeführt werden, was zur Bildung von this compound als Hauptoxidationsprodukt führt . Die Reaktionsbedingungen beinhalten die Aufrechterhaltung eines sauren Milieus, um den Oxidationsprozess zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von this compound durch mikrobiellen Abbau von Koffein erfolgen. Bestimmte Bakterienarten, wie z. B. Pseudomonas putida, können Koffein direkt zu this compound oxidieren, wobei Enzyme wie Koffeinoxidase verwendet werden . Dieser biotechnologische Ansatz bietet eine effiziente und umweltfreundliche Methode zur Herstellung der Verbindung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1,3,7-Trimethyluric Acid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Wie bereits erwähnt, kann Koffein zu this compound oxidiert werden.
Hydroxylierung: This compound kann durch eine NADH-abhängige Trimethyluric Acid-Monooxygenase zu 1,3,7-Trimethyl-5-hydroxyisourat (TM-HIU) hydroxyliert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Permanganat-Ionen in Perchlorsäure oder Schwefelsäure.
Hydroxylierung: NADH-abhängige Trimethyluric Acid-Monooxygenase.
Hauptprodukte, die gebildet werden
Oxidation: This compound.
Hydroxylierung: 1,3,7-Trimethyl-5-hydroxyisourat (TM-HIU).
Vergleich Mit ähnlichen Verbindungen
1,3,7-Trimethyluric Acid ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und Eigenschaften einzigartig. Einige ähnliche Verbindungen sind:
Koffein (1,3,7-Trimethylxanthin): Ein weit verbreitetes Stimulans, das in Kaffee, Tee und anderen Getränken vorkommt.
Theobromin (3,7-Dimethylxanthin): In Kakao und Schokolade enthalten, hat es ähnliche stimulierende Wirkungen, ist aber weniger potent als Koffein.
Theophyllin (1,3-Dimethylxanthin): In der Medizin zur Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt.
This compound zeichnet sich durch seine Rolle als Nebenmetabolit des Koffeins und seine potenziellen antioxidativen Eigenschaften aus .
Biologische Aktivität
1,3,7-Trimethyluric acid, also known as 8-oxy-caffeine or trimethyluric acid, is a purine alkaloid and a minor metabolite of caffeine in humans. This compound is produced through the metabolic pathways involving various cytochrome P450 enzymes, primarily CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4. It is classified within the xanthine family of compounds and has been detected in several food sources such as cocoa beans and certain fruits. This article reviews the biological activities associated with this compound, focusing on its metabolic roles, potential health implications, and biochemical properties.
Metabolism and Biochemical Role
This compound plays a significant role in caffeine metabolism. In humans, it is formed as a result of the oxidative demethylation of caffeine. The metabolic pathway involves hydroxylation at the C-8 position of caffeine, leading to the formation of this compound through the action of specific cytochrome P450 enzymes. This process highlights its relevance as a biomarker for caffeine consumption.
Enzymatic Pathway
The conversion of caffeine to this compound can be summarized as follows:
Antioxidant Properties
Research has indicated that this compound may exhibit antioxidant properties. A study on rodents demonstrated that caffeine and its metabolites could mitigate oxidative stress in liver tissues by reducing biomarkers associated with oxidative damage. This suggests that this compound could play a protective role against liver injury induced by toxins like diethylnitrosamine (DEN) .
Potential Health Benefits
The compound has been associated with various health benefits due to its role in caffeine metabolism. Its presence in urine and blood suggests potential implications for assessing dietary intake of caffeine-rich foods and beverages. Additionally, it may serve as an indicator of metabolic responses to caffeine consumption .
Study on Strain Differences in Rats
A significant study examined the formation of this compound through C-8 hydroxylation during caffeine metabolism in different rat strains. The findings revealed that male Dark Agouti rats exhibited a higher rate of conversion compared to Wistar rats. This study underscores the genetic variability in caffeine metabolism and its subsequent effects on the levels of this compound .
Transcriptomic Analysis in Drosophila
Another investigation utilized transcriptomic analysis to explore the effects of caffeine exposure on Drosophila melanogaster (fruit flies). The results indicated that exposure led to coordinated changes in gene expression linked to metabolic pathways involving this compound .
Comparative Analysis of Biological Activity
Property | Details |
---|---|
Chemical Structure | C₈H₁₀N₄O₃; contains methyl groups at positions 1, 3, and 7 on the purine ring. |
Metabolic Role | Minor metabolite of caffeine; involved in detoxification processes. |
Antioxidant Activity | Potentially reduces oxidative stress markers in liver tissues. |
Health Implications | May serve as a biomarker for dietary intake; linked to metabolic health benefits. |
Eigenschaften
IUPAC Name |
1,3,7-trimethyl-9H-purine-2,6,8-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCFUMGEBZDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202496 | |
Record name | 1,3,7-Trimethyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1,3,7-Trimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.5 mg/mL at 15 °C | |
Record name | 1,3,7-Trimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5415-44-1 | |
Record name | 1,3,7-Trimethyluric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5415-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,7-Trimethyluric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5415-44-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5415-44-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,7-Trimethyluric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,9-dihydro-1,3,7-trimethyl-1H-purine-2,6,8(3H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLURIC ACID, 1,3,7- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61UN6MHB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3,7-Trimethyluric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002123 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of 1,3,7-Trimethyluric Acid in the human body?
A1: this compound is primarily formed as a metabolite of caffeine through the 8-hydroxylation pathway mediated by cytochrome P450 enzymes, particularly CYP3A4. [, , , ]
Q2: How does the metabolism of caffeine to this compound vary between species?
A2: Significant interspecies variations exist in caffeine metabolism, leading to different ratios of metabolites. For example, rats exhibit a higher capacity for 1-methyldemethylation compared to Chinese hamsters and mice, resulting in higher 14CO2 production from [1-Me14C]caffeine. [] Rats also excrete more trimethyl derivatives of caffeine, including this compound, compared to the other two species. []
Q3: Can other compounds influence the formation of this compound from caffeine?
A3: Yes, certain drugs can affect this compound formation. For instance, phenothiazine neuroleptics, like levomepromazine, can inhibit CYP3A2, thereby affecting caffeine's 8-hydroxylation and reducing this compound production. [] Conversely, allopurinol, which alters theophylline metabolism, can indirectly affect this compound levels. []
Q4: Can this compound, along with other caffeine metabolites, impact acetaminophen toxicity?
A4: Studies show that caffeine and its primary metabolites, including this compound, can antagonize acetaminophen-induced hepatotoxicity in mice. [, ] This protective effect is thought to arise from competitive inhibition of cytochrome P-450 enzymes responsible for metabolizing acetaminophen into its toxic metabolite. [, ]
Q5: Does this compound play a role in caffeine's anti-obesity effects?
A5: While caffeine itself doesn't hinder adipocyte differentiation, it, along with its metabolites like this compound, can suppress lipid accumulation in mature adipocytes. [] Additionally, caffeine and its metabolites can inhibit insulin-stimulated glucose uptake in adipocytes. [] These findings suggest a potential role of this compound in mediating some of caffeine's anti-obesity effects.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C8H10N4O3, and its molecular weight is 210.19 g/mol. [, ]
Q7: Does the structure of this compound influence its binding to proteins?
A7: Research indicates that the structural features of this compound and related xanthine compounds play a role in their binding affinity to proteins like bovine serum albumin. [] The presence of a formal charge on the molecule generally enhances its interaction with the protein. []
Q8: What is known about the crystal structure of enzymes involved in this compound synthesis?
A8: Recent studies have determined the crystal structure of tea N9-methyltransferase CkTcS, an enzyme involved in theacrine biosynthesis. [] This enzyme utilizes this compound as a substrate to produce theacrine, a caffeine analog. []
Q9: Can this compound be synthesized through microbial activity?
A9: Yes, a mixed culture consortium of Klebsiella and Rhodococcus strains has been shown to oxidize caffeine to this compound. [] This microbial system doesn't rely on the typical N-demethylation pathway but instead utilizes a novel C-8 oxidation mechanism. []
Q10: What are the characteristics of the enzyme caffeine oxidase involved in this compound production?
A10: Caffeine oxidase, the enzyme responsible for converting caffeine to this compound in the aforementioned microbial consortium, has been purified and partially characterized. [] It's a flavoprotein with a subunit molecular mass of 85 kDa and utilizes electron acceptors like dichlorophenol indophenol and cytochrome c. [] Notably, caffeine oxidase exhibits a different inhibition profile compared to traditional xanthine oxidase. []
Q11: How does this compound behave under oxidative stress conditions?
A11: this compound can form in coffee as a result of oxidative processes involving iron and hydrogen peroxide. [] Its presence in coffee indicates caffeine's antioxidant activity within the beverage. []
Q12: Is this compound susceptible to oxidation by other chemical agents?
A12: Yes, this compound can be oxidized by various agents. For example, permanganate ions in acidic solutions can oxidize caffeine to this compound, following a complex kinetic mechanism. []
Q13: Can this compound be degraded using advanced oxidation processes?
A13: Research shows that sono-Fenton treatment effectively degrades caffeine-containing waters, with this compound being one of the identified byproducts. [, ] The process involves the generation of hydroxyl radicals through the reaction of ferrous ions and hydrogen peroxide under ultrasonic irradiation. [, ]
Q14: What happens when this compound is formed during caffeine degradation by sono-Fenton treatment?
A14: The formation of this compound and other byproducts during the sono-Fenton treatment of caffeine-containing water can lead to changes in the water's physical characteristics. [, ] The interaction of iron complexes with these byproducts can induce a brown color, increase turbidity, and enhance the degree of aromaticity in the treated water. [, ]
Q15: Can this compound be used to study ligand interactions within biological systems?
A15: Yes, this compound has been used as a model ligand to study access channels and ligand channeling in Cytochrome P450 3A4. [] Computational techniques like bias-exchange metadynamics have been employed to simulate and understand the energetics and conformational changes associated with this compound's interaction with this enzyme. []
Q16: Does this compound possess antioxidant properties?
A16: Studies suggest that this compound, along with other methylated uric acid analogs, can act as antioxidants. [, , ] These compounds demonstrate an ability to inhibit lipid peroxidation induced by hydrogen peroxide and ozone. [] The antioxidant capacity of this compound has been attributed to its ability to scavenge hydroxyl radicals. []
Q17: What analytical techniques are commonly used to study caffeine and its metabolites, including this compound?
A17: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), is widely used for the analysis of caffeine and its metabolites. [, , , , ] Capillary electrophoresis (CE) has also been employed in combination with HPLC for a more comprehensive analysis of these compounds. []
Q18: Can the ratio of caffeine to this compound be used as a biomarker?
A18: Research suggests that the ratio of caffeine to this compound in urine can potentially serve as a dietary biomarker to assess variability in cytochrome P450 3A activity. []
Q19: What other urinary biomarkers have been investigated in relation to caffeine consumption?
A19: Urine levels of caffeine and several of its metabolites, including paraxanthine, theophylline, 1‐methylxanthine, 1‐methyluric acid, 1,3‐dimethyluric acid, 1,7‐dimethyluric acid, and 5‐acetylamino‐6‐amino‐3‐methyluracil, have shown a moderate correlation with reported caffeine intake. [, ] These findings suggest their potential utility as biomarkers for caffeine intake assessment.
Q20: What statistical methods have been applied to analyze urine caffeine and its metabolites?
A20: Principal components analysis (PCA) has been employed to investigate the relationships between urinary caffeine and its metabolites. [] This approach revealed distinct groupings of metabolites based on their correlation with caffeine intake, suggesting different metabolic pathways and potential utility for assessing intake and metabolism. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.